![molecular formula C6H6Br2ClN B2886832 4-Bromo-5-chloro-2-methylpyridine hydrobromide CAS No. 2227206-20-2](/img/structure/B2886832.png)
4-Bromo-5-chloro-2-methylpyridine hydrobromide
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Overview
Description
“4-Bromo-5-chloro-2-methylpyridine hydrobromide” is a chemical compound with the CAS Number: 2227206-20-2. It has a molecular weight of 287.38 . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrClN.BrH/c1-4-2-5 (7)6 (8)3-9-4;/h2-3H,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methyl groups on the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.38 . It’s important to note that the physical and chemical properties of a substance can greatly influence its reactivity, stability, and uses .Scientific Research Applications
Organic Synthesis and Reactivity
Research demonstrates the significance of halogenated pyridines, including bromo-chloro derivatives, in organic synthesis. These compounds are pivotal in halogen atom migration studies and the synthesis of complex molecules due to their reactivity towards other halogens and reagents. For instance, halogen migration in halogeno-derivatives of dihydroxypyridine has been explored, showcasing the dynamic behavior of chlorine and bromine atoms in these systems (Hertog & Schogt, 2010). Additionally, the reactivity of chloro-dihydroxypyridine towards bromination and other halogenation reactions highlights the synthetic versatility of these compounds (Kolder & Hertog, 2010).
Coordination Chemistry
In coordination chemistry, 4-bromo-5-chloro-2-methylpyridine derivatives have been utilized to synthesize metal complexes, evidencing their role in forming compounds with potential applications in catalysis and materials science. For example, copper(II) and oxido-vanadium(IV) complexes synthesized from bromo-chloro-hydroxypyridine derivatives exhibit unique structural and thermal properties, relevant for understanding metal-ligand interactions and designing new catalysts (Takjoo et al., 2013).
Supramolecular Chemistry
The role of brominated pyridines extends to supramolecular chemistry, where they contribute to the assembly of macrocyclic structures through halogen bonding. Such studies not only deepen the understanding of halogen bond-directed assembly but also pave the way for the design of novel molecular architectures with specific functions (Mocilac & Gallagher, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-5-chloro-2-methylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGEELBONNGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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